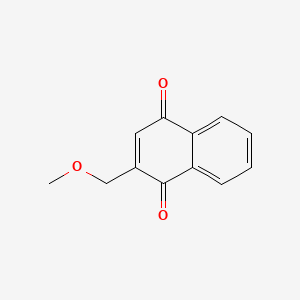

2-Methoxymethyl-1,4-naphthoquinone

描述

Structure

3D Structure

属性

IUPAC Name |

2-(methoxymethyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-7-8-6-11(13)9-4-2-3-5-10(9)12(8)14/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZFXJTUZRXWNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960136 | |

| Record name | 2-(Methoxymethyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39510-88-8 | |

| Record name | 2-Methoxymethyl-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039510888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methoxymethyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methoxymethyl 1,4 Naphthoquinone and Its Precursors

Regioselective Synthesis Strategies for 2-Methoxymethyl-1,4-naphthoquinone

The regioselective synthesis of this compound and its analogs is most commonly achieved through the O-alkylation of 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone). The hydroxyl group of Lawsone can be selectively targeted by various alkylating agents under controlled conditions to yield the desired 2-alkoxy derivatives.

One direct method involves the reaction of Lawsone with an appropriate methoxymethylating agent. A notable approach describes the O-alkylation of 2-hydroxy-1,4-naphthoquinone with alkoxymethyl chlorides. jst.go.jp The choice of base and reaction conditions is critical to control the regioselectivity and prevent side reactions. For instance, the reaction of Lawsone with chloromethyl methyl ether (MOMCl) in the presence of a suitable base can yield the desired 2-methoxymethyl ether. jst.go.jp

Another strategy involves the conversion of other functional groups on the naphthoquinone ring. For example, 2-chloro-1,4-naphthoquinone (B24044) can be treated with sodium methoxide (B1231860) in a nucleophilic substitution reaction to produce 2-methoxy-1,4-naphthoquinone (B1202248). prepchem.com A similar principle could be applied to synthesize the methoxymethyl derivative. Furthermore, a laboratory-scale synthesis of 2-methoxy-1,4-naphthoquinone has been reported starting from ammonium (B1175870) 1,2-naphthoquinone-4-sulfonate, which is treated with methanol (B129727) and sulfuric acid, followed by hydrolysis. orgsyn.org

The table below summarizes key regioselective synthetic strategies for 2-alkoxy-1,4-naphthoquinones.

| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Alkoxymethyl chlorides, Base (e.g., NaH) | 2-Alkoxymethyl-1,4-naphthoquinone | O-alkylation; reaction course controlled by choice of base. | jst.go.jp |

| 2-Chloro-1,4-naphthoquinone | Sodium methoxide, Tetrahydrofuran | 2-Methoxy-1,4-naphthoquinone | Nucleophilic substitution. | prepchem.com |

| Ammonium 1,2-naphthoquinone-4-sulfonate | Methanol, Sulfuric acid, then NaOH/HCl | 2-Hydroxy-1,4-naphthoquinone (via 2-methoxy intermediate) | Involves formation and hydrolysis of the methyl ether. | orgsyn.org |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Alcohols (e.g., propan-1-ol), Acid catalyst | 2-Alkoxy-1,4-naphthoquinone | Acid-catalyzed condensation. | thieme-connect.comthieme-connect.de |

O-Alkylation Reactions and Mechanistic Elucidation in Naphthoquinone Synthesis

O-alkylation is a pivotal transformation in the synthesis of derivatives like this compound from Lawsone. The mechanism and outcome of these reactions are highly dependent on the reaction conditions, particularly the choice of base and the alkylating agent.

A fascinating study on the O-alkylation of 2-hydroxy-1,4-naphthoquinone with alkoxymethyl chlorides revealed that the reaction pathway can be precisely controlled. jst.go.jp When using sodium hydride (NaH) as the base, the reaction with chloromethyl methyl ether (MOMCl) surprisingly yielded not only the expected O-methoxymethylated product but also the O-methylated product, 2-methoxy-1,4-naphthoquinone. jst.go.jp This suggests a more complex mechanism than a simple Williamson ether synthesis. The study proposes that the reaction may proceed through an intermediate that can either deliver the methoxymethyl group or undergo a fragmentation to yield a methyl group. The selectivity can be steered towards one product over the other by modifying the base. jst.go.jp For example, using benzyl (B1604629) chloromethyl ether with NaH yielded the benzylated product alongside the benzyloxymethylated product, but no methylated product was observed. jst.go.jp

The selectivity between N- and O-alkylation is a classic problem in heterocyclic chemistry and the principles can be extended to the ambident nucleophile of the Lawsone anion. nih.gov Mechanistic considerations based on Klopman's theorem and Pearson's Hard-Soft Acid-Base (HSAB) theory can help rationalize the site of attack. psu.edu The oxygen atom is the "harder" nucleophilic center, favoring reactions with hard electrophiles (charge-controlled reactions), while the carbon at the 3-position is a "softer" center. In the case of the enolate of Lawsone, the oxygen anion is the dominant nucleophile for alkylation. The mechanism for alkylation of related quinolone systems suggests that the reaction proceeds through a nucleophilic enolate intermediate, where attack at the oxygen is favored. psu.edu

Acid-catalyzed conditions provide an alternative route for O-alkylation. Substituted 2-hydroxy-1,4-naphthoquinones can be condensed with various alcohols, such as propan-1-ol or butan-1-ol, in the presence of an acid catalyst to furnish the corresponding 2-alkoxy-1,4-naphthoquinone derivatives in good yields. thieme-connect.comthieme-connect.de

| Substrate | Alkylating Agent | Base/Catalyst | Products | Mechanistic Insight | Reference(s) |

| 2-Hydroxy-1,4-naphthoquinone | Chloromethyl methyl ether (MOMCl) | NaH in DMF | This compound and 2-Methoxy-1,4-naphthoquinone | Unusual O-methylation observed alongside expected O-methoxymethylation. | jst.go.jp |

| 2-Hydroxy-1,4-naphthoquinone | Benzyl chloromethyl ether | NaH in DMF | 2-Benzyloxymethyl-1,4-naphthoquinone and 2-Benzyl-1,4-naphthoquinone | Product distribution depends on the nature of the alkoxymethyl chloride. | jst.go.jp |

| Substituted 2-Hydroxy-1,4-naphthoquinones | Propan-1-ol, Butan-1-ol, etc. | Acid Catalyst | 2-Alkoxy-1,4-naphthoquinone derivatives | Acid-catalyzed condensation. | thieme-connect.comthieme-connect.de |

Nucleophilic Addition Reactions on the Naphthoquinone Core

The 1,4-naphthoquinone (B94277) core contains an α,β-unsaturated ketone system, making it an excellent Michael acceptor for nucleophilic conjugate additions. wikipedia.org These reactions typically occur at the C3 position, especially when the C2 position is occupied by a hydroxyl group, as in Lawsone.

The Michael addition is one of the most versatile methods for C-C bond formation on the naphthoquinone scaffold. semanticscholar.org Numerous studies have detailed the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to various electrophilic partners like nitroalkenes. semanticscholar.orgnih.govacs.org These reactions are often promoted by chiral bifunctional organocatalysts, such as those derived from binaphthyl or cinchona alkaloids, to produce chiral nitroalkylated naphthoquinone derivatives in high yields and with excellent enantioselectivities (up to >99% ee). nih.govacs.org Similarly, highly enantioselective Michael additions to β,γ-unsaturated α-ketophosphonates have been achieved using a cinchonine-based thiourea (B124793) catalyst. acs.org

Besides C-C bond formation, nucleophilic substitution reactions are also prevalent, particularly with halogenated naphthoquinones. 2,3-Dichloro-1,4-naphthoquinone is a common starting material where one or both chlorine atoms can be displaced by N- or S-nucleophiles. researchgate.netmdpi.com These reactions proceed via an addition-elimination mechanism. researchgate.net This approach has been used to synthesize a wide library of N-, S-, N,S-, and N,O-substituted naphthoquinones. researchgate.netresearchgate.net A one-pot nucleophilic substitution between 2-bromo-1,4-naphthoquinone and various phenols in the presence of a base like Cs₂CO₃ also provides regioselective access to 2-aryloxy-1,4-naphthoquinone derivatives. nih.gov

| Naphthoquinone Substrate | Nucleophile/Reagent | Reaction Type | Product Type | Reference(s) |

| 2-Hydroxy-1,4-naphthoquinone | Nitroalkenes | Michael Addition | Chiral 3-(nitroalkyl)-2-hydroxy-1,4-naphthoquinones | semanticscholar.orgnih.govacs.orgrsc.org |

| 2-Hydroxy-1,4-naphthoquinone | β,γ-Unsaturated α-ketophosphonates | Michael Addition | Chiral β-substituted carboxylates (after quenching) | acs.org |

| 2,3-Dichloro-1,4-naphthoquinone | Amines, Thiols | Nucleophilic Substitution | 2-Amino/thio-3-chloro-1,4-naphthoquinones or 2,3-disubstituted derivatives | researchgate.netmdpi.comresearchgate.net |

| 2-Bromo-1,4-naphthoquinone | Phenols | Nucleophilic Substitution | 2-Phenoxy-1,4-naphthoquinone derivatives | nih.gov |

| 1,4-Naphthoquinone | Aldehydes | Photochemical Acylation | 2-Acyl-1,4-hydroquinones | mdpi.com |

Catalytic Approaches in this compound Synthesis and Derivatization

Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives. A wide range of catalytic systems, including organocatalysts, metal catalysts, and biocatalysts, have been employed.

Organocatalysis: Chiral organocatalysts are extensively used for asymmetric transformations of the naphthoquinone scaffold. Bifunctional catalysts, such as tertiary amine-thioureas derived from quinine (B1679958) or binaphthyl scaffolds, have proven highly effective in promoting the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone to nitroalkenes, affording products with high enantiomeric excess under low catalyst loading (1 mol%). semanticscholar.orgnih.gov L-proline has also been used as a bifunctional catalyst for one-pot, multi-component reactions involving Lawsone. thieme-connect.deresearchgate.net

Metal Catalysis: Transition metals are used in various transformations. The industrial synthesis of 1,4-naphthoquinone itself involves the aerobic oxidation of naphthalene (B1677914) over a vanadium oxide catalyst. wikipedia.org Palladium catalysis is noted for its versatility in forming η3-allyl palladium species, which are key intermediates in cascade cyclization reactions. acs.org Copper(I) salts, in conjunction with sodium ascorbate, are standard catalysts for the "click" reaction (Huisgen cycloaddition) to synthesize 1,2,3-triazole hybrids of naphthoquinones. nih.gov

Biocatalysis: Enzymes offer an environmentally friendly catalytic alternative. Candida sp. lipase (B570770) has been successfully used as a catalyst in the multi-component reaction of Lawsone, aromatic aldehydes, and malononitrile (B47326) to synthesize benzo[g]chromene derivatives. thieme-connect.de Laccases have also been employed in the synthesis of 1,2-naphthoquinone (B1664529) derivatives. nih.gov

| Catalyst Type | Example(s) | Reaction | Substrate(s) | Reference(s) |

| Organocatalyst | Binaphthyl-derived thioureas | Asymmetric Michael Addition | 2-Hydroxy-1,4-naphthoquinone, Nitroalkenes | semanticscholar.orgnih.gov |

| Organocatalyst | L-Proline | Multi-component reaction | 2-Hydroxy-1,4-naphthoquinone, Aldehydes, Malononitrile | thieme-connect.deresearchgate.net |

| Metal Catalyst | Vanadium oxide | Aerobic oxidation | Naphthalene | wikipedia.org |

| Metal Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | Click Cycloaddition | Azide- and alkyne-functionalized naphthoquinones | nih.gov |

| Biocatalyst | Candida sp. lipase | Multi-component reaction | 2-Hydroxy-1,4-naphthoquinone, Aldehydes, Malononitrile | thieme-connect.de |

| Catalyst System | Urea hydrogen peroxide / t-BuOK | Oxidation/Hydroxylation | 1-Naphthol | nih.gov |

Rearrangement Reactions and Structural Transformations

The naphthoquinone scaffold can undergo various rearrangement reactions, leading to significant structural transformations. These reactions, while not always directly involving this compound, are pertinent to its precursors and derivatives, opening pathways to diverse molecular frameworks.

The Baeyer-Villiger oxidation is a classic rearrangement that converts a ketone into an ester or a cyclic ketone into a lactone using peroxy acids. wiley-vch.de This reaction could potentially be applied to derivatives of the naphthoquinone core to expand the quinone ring or transform ketone functionalities within side chains. The reaction proceeds via the migration of the more substituted group to an electron-deficient oxygen atom. wiley-vch.de

In a synthetic route towards atovaquone, a naphthoquinone-based drug, a key step involves the hydrolysis and rearrangement of an α,β-unsaturated intermediate to form the 2-hydroxy-1,4-naphthoquinone ring system. nih.gov This highlights how rearrangements can be integral to the very construction of the core scaffold.

Another relevant transformation is the benzilic acid rearrangement, where 1,2-diketones rearrange to form α-hydroxy-carboxylic acids in the presence of a base. wiley-vch.de While 1,4-naphthoquinones are not 1,2-diketones, this type of rearrangement could be relevant for oxidized derivatives or intermediates in certain reaction pathways.

Although specific rearrangement reactions starting directly from this compound are not widely reported, the inherent reactivity of the quinone system suggests potential for skeletal reorganization under thermal, photochemical, or catalytic conditions, particularly if the methoxymethyl group can act as a leaving group or participate in the reaction.

Multi-component Reactions in Naphthoquinone Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. 2-Hydroxy-1,4-naphthoquinone (Lawsone) is a frequent and versatile substrate in MCRs, leading to a vast diversity of fused heterocyclic scaffolds. thieme-connect.deresearchgate.net

A common MCR involves the reaction of Lawsone, an aldehyde, and an active methylene (B1212753) compound like malononitrile. thieme-connect.deredalyc.org Depending on the catalyst and conditions, this reaction can yield various products, most notably benzo[g]chromene derivatives. Catalysts for this transformation range from L-proline and 2-aminopyridine (B139424) to enzymes like Candida sp. lipase. thieme-connect.demdpi.com The use of ultrasonic irradiation has also been shown to promote these reactions efficiently in green solvents. thieme-connect.de

Other MCRs have been developed to access different heterocyclic systems. For example, a one-pot condensation of Lawsone with aromatic 1,2-diamines, followed by a cyclo-condensation catalyzed by L-proline, leads to polyfunctionalized spiro[benzo[c]pyrano[3,2-a]phenazine] derivatives. researchgate.net Similarly, the reaction of Lawsone, aromatic aldehydes, and 3,4-methylenedioxyphenol using mesoporous PbO nanoparticles as a catalyst affords arylbenzodioxy xanthenedione scaffolds. researchgate.net

Consecutive MCRs further expand the synthetic possibilities. For instance, aminobenzylnaphthols, prepared via the Betti reaction (a three-component reaction of 2-naphthol, an aldehyde, and an amine), can be subjected to a subsequent Bargellini MCR to construct novel naphtho[1,2-f] acs.orgresearchgate.netoxazepine structures. chemicalpapers.com These examples underscore the utility of the naphthoquinone core as a foundational building block for generating molecular complexity through efficient, atom-economical MCRs.

Spectroscopic and Structural Data for this compound Currently Unavailable in Publicly Accessible Research

A thorough investigation of scientific literature and chemical databases reveals a significant lack of specific experimental data for the compound This compound . Despite extensive searches for its synthesis and characterization, detailed research findings required to construct an in-depth spectroscopic and structural analysis are not publicly available at this time.

The user's request for a detailed article structured around sophisticated analytical techniques—including High-Resolution NMR, FTIR/Raman, Mass Spectrometry, UV-Vis Spectroscopy, and X-ray Crystallography—cannot be fulfilled with scientific accuracy for this specific molecule. Generating such an article would require access to published experimental results, such as NMR chemical shifts, vibrational frequencies, mass fragmentation patterns, electronic absorption maxima, and crystallographic data, which appear to be absent from the current body of scientific literature.

While extensive spectroscopic and structural data exist for closely related analogues, such as 2-Methoxy-1,4-naphthoquinone and 2-Methyl-1,4-naphthoquinone , extrapolating this information would not meet the strict requirement of focusing solely on this compound. The difference in the substituent at the 2-position—a methoxymethyl group (-CH₂OCH₃) versus a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group—would lead to distinct and non-transferable spectroscopic signatures.

Therefore, until research detailing the empirical analysis of this compound is published and made accessible, the creation of a scientifically rigorous and accurate article as outlined is not feasible.

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data regarding the chemical compound “this compound” to generate the detailed article as requested.

The in silico and theoretical investigations outlined—including Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP) analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and reaction mechanism elucidation—have been extensively applied to the broader class of 1,4-naphthoquinones and its other derivatives, such as 2-methoxy-1,4-naphthoquinone and 2-methyl-1,4-naphthoquinone. However, specific computational studies and detailed research findings focusing solely on the 2-methoxymethyl derivative were not found in the reviewed sources.

Therefore, to adhere to the strict requirements of providing scientifically accurate content exclusively on “this compound,” it is not possible to construct the requested article at this time.

Structure Activity Relationship Sar Studies in the Context of 2 Methoxymethyl 1,4 Naphthoquinone Biological Activities

Influence of Substituent Position and Electronic Nature on Biological Efficacy

The substitution pattern on the 1,4-naphthoquinone (B94277) scaffold is a critical determinant of biological activity. Modifications at the C2 and C3 positions of the quinonoid ring, as well as the C5 to C8 positions of the benzenoid ring, can lead to significant variations in efficacy and mechanism of action.

Research has consistently shown that the introduction of substituents at the C2 and C3 positions directly impacts the electrophilicity of the quinone system and its ability to participate in biological reactions. nih.gov For instance, studies comparing derivatives of lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) reveal that the position of functional groups is crucial. In some cancer cell lines, 2-O-alkyl derivatives of lawsone have demonstrated significant cytotoxic activity. nih.gov The electronic nature of these substituents plays a pivotal role. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's redox potential, influencing its capacity to generate reactive oxygen species (ROS) or interact with biological nucleophiles. nih.govnih.gov For example, amino groups at the C2 position can modulate physicochemical properties and enhance interactions with biomolecules. nih.gov

The type of substituent is as important as its position. A quantitative structure-activity relationship (QSAR) study on various 1,4-naphthoquinone derivatives highlighted that hydrophobicity is a key factor governing cytotoxicity. nih.govresearchgate.net The presence of hydroxyl groups, particularly on the benzene (B151609) moiety (as in juglone), can enhance activity against certain targets, such as topoisomerase, compared to when the hydroxyl group is on the quinone ring (as in lawsone). nih.gov Acyl and alkyl modifications at different positions have also been shown to produce compounds with varying degrees of inhibitory effects, underscoring the importance of both lipophilicity and the specific functional group introduced. nih.gov

| Parent Compound | Position of Substitution | Substituent Type | Observed Effect on Cytotoxicity | Reference |

|---|---|---|---|---|

| Lawsone | C2 | -O-Alkyl | Generally active; potency varies with alkyl chain length | nih.gov |

| Lawsone | C2 | -O-Acyl | Showed significant activity on ovarian carcinoma cells | nih.gov |

| Juglone | C5 | -O-Acyl | Highly cytotoxic across multiple cell lines | nih.gov |

| 1,4-Naphthoquinone | C2 | -NH-Aryl | Activity influenced by substituents on the aryl ring | elsevierpure.com |

| 1,4-Naphthoquinone | C5 | -OH (Juglone) | More potent topoisomerase inhibitor than C2-OH (Lawsone) | nih.gov |

Role of the Methoxymethyl Group in Modulating Bioactivity

The 2-methoxymethyl group (-CH₂OCH₃) is a unique substituent whose influence on bioactivity can be inferred by dissecting its structural features: a methylene (B1212753) (-CH₂) spacer and a terminal methoxy (B1213986) (-OCH₃) group. This combination imparts a distinct set of properties compared to more commonly studied 2-alkyl or 2-alkoxy analogues.

The ether oxygen in the methoxymethyl group can act as a hydrogen bond acceptor, a critical feature for interaction with biological targets like enzyme active sites. Unlike a hydroxyl group (as in lawsone), the methoxymethyl group lacks an acidic proton and cannot act as a hydrogen bond donor. This distinction can lead to different binding modes and biological outcomes.

Stereochemical Aspects and Diastereoselectivity in Bioactive Analogues

Stereochemistry plays a fundamental role in pharmacology, as biological systems are inherently chiral. While 2-Methoxymethyl-1,4-naphthoquinone itself is achiral, the introduction of chiral centers into its analogues could have a profound impact on their biological activity.

If modifications were made to the methoxymethyl side chain, or if other chiral substituents were introduced elsewhere on the naphthoquinone scaffold, stereoisomers (enantiomers or diastereomers) would result. These isomers would likely exhibit different potencies and efficacies. The differential activity arises from the specific three-dimensional arrangement of atoms, which dictates how the molecule interacts with chiral biological targets such as enzymes, receptors, and DNA. One stereoisomer may fit into a binding site more effectively than another, leading to a stronger biological response.

Although specific studies on the stereoselectivity of this compound analogues are not prevalent in the literature, the principle is well-established for other classes of bioactive compounds. For many natural and synthetic drugs, the desired therapeutic activity resides in only one of the stereoisomers, while the other may be inactive or even contribute to toxicity. Therefore, the stereochemical configuration is a critical consideration in the design and synthesis of new, more potent, and selective naphthoquinone-based therapeutic agents. Future development of analogues of this compound that contain stereocenters would necessitate stereoselective synthesis and individual evaluation of the isomers to fully characterize their pharmacological profiles.

Correlation between Redox Properties and Biological Activity Profiles

A central mechanism underlying the bioactivity of 1,4-naphthoquinones is their ability to undergo redox cycling. researchgate.net The quinone moiety can accept one or two electrons to form a semiquinone radical anion or a hydroquinone (B1673460) dianion, respectively. nih.govmdpi.com This process, often catalyzed by cellular flavoenzymes, can lead to the transfer of electrons to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818). nih.gov The resulting oxidative stress can damage cellular macromolecules like DNA and proteins, leading to cytotoxicity. researchgate.net

The redox potential (E°) of a naphthoquinone is a measure of its ability to accept electrons and is a key determinant of its biological activity. This potential is highly sensitive to the electronic effects of substituents on the ring system. nih.gov Electron-donating groups (EDGs) tend to lower the redox potential, making the compound easier to reduce and potentially enhancing its redox cycling capabilities. Conversely, electron-withdrawing groups (EWGs) increase the redox potential, making reduction more difficult. nih.gov

The methoxymethyl group at the C2 position is considered to be weakly electron-donating via an inductive effect, which would be expected to lower the redox potential of the parent 1,4-naphthoquinone scaffold. A direct correlation has been established between the redox potentials of naphthoquinone derivatives and their cytotoxic effects. nih.gov For example, a study on lawsone derivatives found a definitive correlation between their standard redox potentials and their inhibitory effects on cancer cells. nih.gov QSAR studies have also identified descriptors related to the electronic structure, such as the partial atomic charge on the quinone carbons, as being critical for predicting cytotoxic activity, which is consistent with a redox-based mechanism. nih.gov

| Compound | Substituent(s) | First Reduction Potential (E° vs. Ag/AgCl) | Cytotoxicity (IC₅₀ in µM) | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone | None | -0.36 V | Data Not Available in Source | nih.gov |

| Lawsone | 2-OH | -0.34 V | > 100 (KB cells) | nih.gov |

| Juglone | 5-OH | -0.30 V | 2.13 (KB cells) | nih.gov |

| Plumbagin (B1678898) | 2-CH₃, 5-OH | -0.37 V | 1.58 (KB cells) | nih.gov |

| Lawsone Methyl Ether | 2-OCH₃ | -0.42 V | 14.8 (KB cells) | nih.gov |

Mechanistic Investigations of 2 Methoxymethyl 1,4 Naphthoquinone S Biological Actions

Cellular Redox Cycling and Reactive Oxygen Species (ROS) Generation Mechanisms

2-Methoxymethyl-1,4-naphthoquinone (MNQ) is a potent modulator of the cellular redox environment. Its biological activity is significantly linked to its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Studies have shown that treatment of cancer cells with MNQ leads to a marked increase in intracellular ROS levels. nih.govresearchgate.net This surge in ROS is a critical event that triggers downstream cellular responses, including damage to vital macromolecules. The mechanism of ROS generation is believed to involve redox cycling, a process where the quinone structure of MNQ is reduced to a semiquinone radical by cellular reductases, such as NADPH-cytochrome P450 reductase. This unstable radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion in the process. This cycle can repeat, leading to the accumulation of superoxide and other ROS, such as hydrogen peroxide, overwhelming the cell's antioxidant capacity and resulting in a state of oxidative stress. This is supported by findings on related 1,4-naphthoquinones, which demonstrate a depletion of intracellular glutathione (B108866) (GSH), a key antioxidant, alongside ROS elevation. medchemexpress.com

Interaction with Deoxyribonucleic Acid (DNA) and Ribonucleic Acid (RNA): Binding Modes and Damage Induction

The increased oxidative stress induced by MNQ has direct consequences for the integrity of nucleic acids. The compound is known to cause oxidative DNA damage, a key factor in its cytotoxic effects. nih.govresearchgate.net This damage can manifest as single and double-strand breaks. For instance, a glucose-conjugated derivative of 1,4-naphthoquinone (B94277) was found to induce DNA double-strand breaks. nih.gov

While the precise binding mode of MNQ to DNA and RNA is not fully elucidated, studies on analogous naphthoquinones provide valuable insights. For example, 2-methyl-1,4-naphthoquinone (menadione) is capable of reacting with DNA through a one-electron oxidation of the nucleic acid bases. nih.gov Furthermore, research on 1,4-naphthoquinone has shown it can intercalate into the DNA structure, disrupting the normal stacking of base pairs and preferentially binding to adenine. nih.gov This interaction can lead to conformational changes in the DNA, such as the transition from the typical B-form to the A-form. nih.gov Such interactions and the resulting oxidative damage can lead to DNA fragmentation, a hallmark of apoptosis, which has been observed in leukemia cells treated with 1,4-naphthoquinone. mdpi.com

Modulation of Enzyme Activity and Protein Function (e.g., Quinone Oxidoreductases, Topoisomerases, Proteasomes, Kinases)

This compound exerts significant influence over a range of crucial cellular enzymes and proteins.

Topoisomerases: While direct studies on MNQ's effect on topoisomerases are limited, research on structurally related naphthoquinone derivatives suggests this is a likely mechanism of action. For instance, certain 2- or 6-acyl-5,8-dimethoxy-1,4-naphthoquinone derivatives are effective inhibitors of DNA topoisomerase I. nih.gov Another synthetic naphthoquinone adduct, TU100, acts as a dual inhibitor of both topoisomerase I and II, preventing them from relaxing supercoiled DNA. nih.gov This inhibition by TU100 occurs through a novel mechanism that does not involve intercalation into the DNA, but rather a direct, slow-acting inhibition of the enzyme itself. nih.gov

The table below summarizes the inhibitory effects of MNQ on specific Protein Kinase C isoforms.

| PKC Isoform | Effect of MNQ | Concentration for Moderate Suppression | Reference |

| PKC βI | Suppressed | - | japsonline.comselleckchem.comselleckchem.com |

| PKC βII | Not Suppressed | - | selleckchem.com |

| PKC δ | Moderately Suppressed | 10 μM | selleckchem.comselleckchem.com |

| PKC ζ | Suppressed | - | japsonline.comselleckchem.comselleckchem.com |

Perturbation of Cellular Signaling Pathways (e.g., MAPK, JNK, Nrf2)

MNQ is a significant perturbator of key cellular signaling pathways that regulate cell fate. Its activity is prominently linked to the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K) pathways. In Raji cells, MNQ has been shown to regulate a host of cancer-related genes within the MAPK, PI3K, and Nuclear Factor κB (NF-κB) signaling cascades. nih.govkoreascience.krkoreascience.kr This regulation leads to the upregulation of genes involved in apoptosis and tumor suppression, and the downregulation of genes associated with anti-apoptosis, angiogenesis, and cell proliferation. koreascience.krkoreascience.kr

Specifically, the pro-apoptotic effects of MNQ in A549 lung adenocarcinoma cells are directly mediated by the activation of the JNK and p38 MAPK signaling pathways. nih.govresearchgate.net This activation is a direct result of the oxidative DNA damage caused by MNQ-induced ROS generation. nih.govresearchgate.net Furthermore, MNQ has been found to inhibit the TCF/β-catenin transcriptional activity, which is a key component of the WNT signaling pathway, with an IC50 of 2.9 μM. selleckchem.comselleckchem.com The modulation of these pathways underscores MNQ's potential to interfere with multiple facets of cancer cell signaling, including proliferation, survival, and inflammation. nih.govkoreascience.kr

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

MNQ is a potent inducer of programmed cell death in cancer cells, utilizing both apoptotic and autophagic pathways.

Apoptosis: The induction of apoptosis by MNQ has been clearly demonstrated in various cancer cell lines. In A549 lung cancer cells, apoptosis is triggered via the JNK and p38 MAPK signaling pathways, which are activated by oxidative stress. nih.govresearchgate.net MNQ also initiates the intrinsic apoptotic pathway in K562 leukemia cells. selleckchem.comselleckchem.com Mechanistic studies on related compounds show that the apoptotic process involves key events such as the loss of mitochondrial membrane potential, the release of cytochrome C and apoptosis-inducing factor (AIF) from the mitochondria, the activation of executioner caspases-3 and -9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

Autophagy: In addition to apoptosis, MNQ can induce autophagy, a cellular process of self-digestion. In triple-negative breast cancer cells (MDA-MB-231), MNQ treatment leads to the formation of autophagosomes and the upregulation of essential autophagy-related molecules like Beclin 1 and LC3. malaysianjournalofmicroscopy.org This induction of autophagy may contribute to cell death, highlighting another avenue through which MNQ exerts its anticancer effects. malaysianjournalofmicroscopy.org The ability of novel 2-amino-1,4-naphthoquinone derivatives to induce autophagy in A549 cells further supports this mechanism. nih.govmdpi.com

The table below details the key molecular events in MNQ-induced programmed cell death.

| Cell Death Pathway | Key Molecular Events | Cell Line | Reference |

| Apoptosis | Activation of JNK and p38 MAPK pathways | A549 | nih.govresearchgate.net |

| Apoptosis | Triggering of intrinsic pathway | K562 | selleckchem.comselleckchem.com |

| Autophagy | Upregulation of Beclin 1 and LC3 | MDA-MB-231 | malaysianjournalofmicroscopy.org |

Mechanisms of Antimicrobial Activity: Membrane Disruption and Intracellular Target Modulation

MNQ exhibits broad-spectrum antimicrobial activity, including antifungal and antibacterial effects. selleckchem.comselleckchem.com Its efficacy against the bacterium Helicobacter pylori is particularly noteworthy, with minimum inhibitory concentrations (MICs) ranging from 0.156–0.625 μg/mL, comparable to the antibiotic amoxicillin. nih.gov The activity of MNQ against H. pylori is stable across a range of pH values and temperatures. nih.gov

The mechanisms underlying its antimicrobial action involve both membrane disruption and interference with intracellular processes. In the fungus Fusarium proliferatum, MNQ alters the permeability of the cell membrane. nih.gov This disruption leads to an increase in relative electrical conductivity, indicating a loss of membrane integrity. nih.gov Similarly, the related 1,4-naphthoquinone can increase the permeability of both the outer and inner membranes of the bacterium Chromobacterium violaceum. medchemexpress.com

Beyond the cell membrane, MNQ targets key intracellular pathways. In the citrus pathogen Penicillium digitatum, MNQ inhibits growth by disrupting the synthesis of branched-chain amino acids and components of the cell wall. nih.gov In F. proliferatum, it also interferes with the metabolism of amino acids, nucleic acids, and carbohydrates. nih.gov

The table below presents the Minimum Inhibitory Concentration (MIC) of MNQ against Helicobacter pylori.

| Organism | MIC Range (μg/mL) | Reference |

| Helicobacter pylori | 0.156–0.625 | nih.gov |

Anti-inflammatory Mechanisms: Cytokine Modulation and Enzyme Inhibition

The biological activities of MNQ extend to the modulation of inflammatory responses. It has been shown to contribute to the reduction of inflammatory processes, likely through its influence on key signaling pathways. nih.govkoreascience.kr The anti-inflammatory effects of naphthoquinones are often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

For instance, the related compound plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone) is a potent inhibitor of NF-κB activation. nih.gov This inhibition prevents the nuclear translocation of NF-κB and consequently down-regulates the expression of a wide array of pro-inflammatory and proliferative genes, including cyclooxygenase-2 (COX-2). nih.gov Similarly, 1,4-naphthoquinone has been demonstrated to significantly block the secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and inhibit the nuclear translocation of NF-κB in macrophages stimulated with lipopolysaccharide (LPS). medchemexpress.com These findings strongly suggest that a primary anti-inflammatory mechanism of MNQ involves the suppression of the NF-κB pathway, thereby reducing the production of inflammatory mediators.

: Antioxidant Defense System Interactions

The biological activities of this compound are intricately linked to its interactions with the cellular antioxidant defense system. These interactions are primarily driven by the compound's ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent engagement with various components of the antioxidant machinery. This section delves into the detailed research findings that elucidate these complex mechanisms.

A pivotal aspect of the biological action of 2-alkoxy-1,4-naphthoquinone derivatives, including this compound, involves their capacity to function as redox cyclers. This process entails the reduction of the quinone moiety to a semiquinone or hydroquinone (B1673460), which can then be re-oxidized by molecular oxygen, generating superoxide radicals and other ROS. This continuous cycle can lead to a state of oxidative stress within the cell, prompting a response from the antioxidant defense system.

Research on various 2-substituted-1,4-naphthoquinones has demonstrated a clear structure-activity relationship concerning their redox properties and subsequent biological effects. For instance, a comparative study on 2-alkyl-1,4-naphthoquinones revealed that their toxicity is closely correlated with their ability to produce free radicals and induce oxidative damage. nih.gov While this study focused on alkyl derivatives, it underscores the principle that the nature of the substituent at the C2 position significantly influences the compound's interaction with the cellular redox environment.

Furthermore, studies on 2-alkoxy-1,4-naphthoquinone derivatives have highlighted their potential to inhibit neutrophil superoxide anion formation, indicating a direct modulation of ROS-producing enzymes. nih.gov This suggests that this compound may exert its effects not only by generating ROS but also by directly interacting with enzymatic sources of oxidative stress.

Interaction with Key Antioxidant Enzymes and Pathways

The cellular response to the oxidative challenge posed by this compound and its analogs involves several key antioxidant enzymes and signaling pathways.

One of the most significant findings is the identification of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) as a potential molecular target for 2-methoxy-1,4-naphthoquinone (B1202248), a close structural analog of this compound. nih.gov Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes, including those for antioxidant enzymes. nih.govnih.gov Activation of Nrf2 by 2-methoxy-1,4-naphthoquinone suggests a mechanism by which the compound can upregulate the cell's endogenous antioxidant capacity as a protective response to the induced oxidative stress. nih.gov This activation is a critical aspect of the compound's biological activity, potentially mediating both its therapeutic and toxic effects.

While direct experimental data on the interaction of this compound with specific antioxidant enzymes is limited, studies on related naphthoquinones provide valuable insights. For example, research on 2-hydroxy-1,4-naphthoquinone (B1674593) derivatives has shown that they can inhibit the activity of catalase , a key enzyme in the detoxification of hydrogen peroxide. This inhibition was found to occur through a mixed and competitive mechanism, indicating a direct interaction with the enzyme.

The interaction with glutathione (GSH) , a crucial non-enzymatic antioxidant, is another critical aspect. Naphthoquinones are known to react with thiols, and studies have shown that 2-methoxy-1,4-naphthoquinone can deplete cellular GSH levels. This depletion can occur through direct conjugation or by promoting the oxidation of GSH to glutathione disulfide (GSSG) during redox cycling. The reaction of 1,4-naphthoquinone with H₂S in the presence of GSH has been shown to produce various reactive sulfur species, further highlighting the complex interplay between naphthoquinones and cellular thiol pools. nih.gov

The activity of glutathione peroxidase (GPx) , an enzyme that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by GSH, is also likely to be affected. While direct evidence for this compound is scarce, the depletion of its substrate, GSH, would indirectly impair the GPx-mediated antioxidant defense.

The table below summarizes the observed and inferred interactions of this compound and its close analogs with the antioxidant defense system.

| Component of Antioxidant System | Interaction with this compound and Analogs | Research Finding |

| Reactive Oxygen Species (ROS) | Induction of ROS generation through redox cycling. | 2-alkyl-1,4-naphthoquinones' toxicity correlates with free radical production. nih.gov |

| Nrf2 Pathway | Activation of the Nrf2 transcription factor. | 2-methoxy-1,4-naphthoquinone identified as a potential Nrf2 activator. nih.gov |

| Catalase | Potential for direct inhibition of enzyme activity. | 2-hydroxy-1,4-naphthoquinone derivatives inhibit catalase activity. |

| Glutathione (GSH) | Depletion of cellular GSH levels through conjugation and oxidation. | 2-methoxy-1,4-naphthoquinone is known to deplete GSH. |

| Glutathione Peroxidase (GPx) | Indirect impairment of activity due to GSH depletion. | Inferred from the compound's effect on GSH levels. |

| Superoxide Anion | Inhibition of neutrophil superoxide anion formation. | 2-alkoxy-1,4-naphthoquinone derivatives show inhibitory effects. nih.gov |

Exploration of Synthesized Derivatives and Analogues of 2 Methoxymethyl 1,4 Naphthoquinone

Aminonaphthoquinone Derivatives: Synthesis and Mechanistic Evaluation

The synthesis of aminonaphthoquinone derivatives typically proceeds via nucleophilic substitution or addition reactions on a naphthoquinone core. A common method involves the reaction of 1,4-naphthoquinone (B94277) with substituted anilines in methanol (B129727) to yield 2-phenylamino-1,4-naphthoquinone derivatives. scielo.br Another approach uses 2,3-dichloro-1,4-naphthoquinone as a starting material, which reacts with various amines to produce N(H)-substituted-1,4-naphthoquinones. researchgate.net The synthesis of 2-amino-1,4-naphthoquinone can also be achieved by reacting 1,4-naphthoquinone with sodium azide (B81097) in an acidified solution. sphinxsai.com

Mechanistically, the formation of 2-phenylamino-1,4-naphthoquinones from 1,4-naphthoquinone and anilines is proposed to occur through a conjugate addition of the amine, followed by deprotonation and subsequent oxidation. scielo.br The anticancer properties of many quinone compounds are often attributed to their ability to induce oxidative stress. researchgate.net

| Starting Material | Reagent | Product Type | Reference |

| 1,4-Naphthoquinone | Substituted Anilines | 2-Phenylamino-1,4-naphthoquinones | scielo.br |

| 2,3-Dichloro-1,4-naphthoquinone | Various Amines | N(H)-Substituted-1,4-naphthoquinones | researchgate.net |

| 1,4-Naphthoquinone | Sodium Azide | 2-Amino-1,4-naphthoquinone | sphinxsai.com |

| 2-Hydroxy-1,4-naphthoquinone (B1674593) | Aniline & Bromo-acetyl bromide | 2-Amino-1,4-naphthoquinone derivative | nih.gov |

Heterocyclic Ring Fused Naphthoquinones

The fusion of heterocyclic rings to the naphthoquinone scaffold is a significant area of synthetic chemistry, creating a diverse range of compounds. One method involves the reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with 1,3,5-triazinanes under microwave irradiation to produce hexahydropyrimidine-fused 1,4-naphthoquinones in high yields. beilstein-journals.org Similarly, reacting 1,4-naphthoquinone with o-phenylenediamine (B120857) can yield benzo[a]phenazine (B1654389) derivatives. tsijournals.com

Amino acid derivatives of 3-chloro-1,4-naphthoquinone serve as precursors for N-,O-containing heterocycles like imidazole (B134444) and oxazole (B20620) derivatives through cyclization reactions. biointerfaceresearch.com Furthermore, thiopyrano[2,3-d]thiazole derivatives fused with a naphthoquinone moiety can be synthesized via a three-component reaction of isorhodanine, an aldehyde, and 1,4-naphthoquinone. mdpi.com

| Naphthoquinone Precursor | Reagents | Fused Heterocycle | Reference |

| 2-Hydroxy-1,4-naphthoquinone | 1,3,5-Triazinanes | Hexahydropyrimidine | beilstein-journals.org |

| 1,4-Naphthoquinone | o-Phenylenediamine | Benzo[a]phenazine | tsijournals.com |

| Amino acid derivative of 3-chloro-1,4-naphthoquinone | NaOH / Acetic Anhydride | Imidazole / Oxazole | biointerfaceresearch.com |

| 1,4-Naphthoquinone | Isorhodanine, Aldehyde | Thiopyrano[2,3-d]thiazole | mdpi.com |

Glycosylated 1,4-Naphthoquinone Analogues

The glycosylation of naphthoquinones is a known modification in natural products. For instance, some plants produce glycosylated 1,4-naphthoquinone dimers. While specific synthetic routes starting from 2-Methoxymethyl-1,4-naphthoquinone are not detailed in the literature, general synthesis of novel naphthoquinone derivatives possessing an aminocarbohydrate chain at the C-2 position has been achieved. These syntheses involve the reaction of 1,4-naphthoquinone or methoxylapachol with various aminocarbohydrates, accelerated by ultrasonic irradiation. iaea.org

Thioether and Other Sulfur-Containing Derivatives

Thioether derivatives of naphthoquinones are synthesized for various biological evaluations. A common strategy involves the reaction of a halo-substituted naphthoquinone with a thiol. For instance, 2,3-dichloro-1,4-naphthoquinone reacts with thiols like sodium 2-methyl-2-propanethiolate to form S-substituted-1,4-naphthoquinones. researchgate.net Another approach involves the synthesis of thio-derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone) by reacting it with various thiols, a process that can be conducted in water using conventional heating or microwave irradiation. frontiersin.org Additionally, thiopyrano[2,3-d]thiazoles fused to a 1,4-naphthoquinone ring have been synthesized from 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinone and 1,4-naphthoquinone. mdpi.com

| Naphthoquinone Precursor | Sulfur-Containing Reagent | Product Type | Reference |

| 2,3-Dichloro-1,4-naphthoquinone | Sodium 2-methyl-2-propanethiolate | S-substituted-1,4-naphthoquinone | researchgate.net |

| 2-Hydroxy-1,4-naphthoquinone | Various Thiols | Thio-derivatives of lawsone | frontiersin.org |

| 1,4-Naphthoquinone | 5-alkyl/arylallylidene-4-thioxo-2-thiazolidinone | Thiopyrano[2,3-d]thiazole fused naphthoquinone | mdpi.com |

Hybrid Naphthoquinone Structures with Other Pharmacophores

Molecular hybridization, which combines two or more pharmacophoric units into a single molecule, is a widely used strategy in drug design. nih.govmdpi.com The 1,4-naphthoquinone scaffold is considered a privileged structure and is often used as a template for creating hybrid molecules. nih.gov Examples include hybrids of 1,4-naphthoquinone with quinolinedione scaffolds, urazole, and coumarin. nih.govmdpi.com These hybrids are often designed to target multiple biological pathways, for instance, in the development of novel antineoplastic agents. nih.govmdpi.com The synthesis of these hybrids can involve multi-component reactions, such as the InCl3-catalyzed reaction of 2-hydroxy-1,4-naphthoquinone, 4-hydroxycoumarin, and an aldehyde to generate a coumarin-naphthoquinone hybrid. mdpi.com

Design and Synthesis of Prodrugs for Enhanced Biological Specificity

The design of prodrugs is a chemical strategy to overcome undesirable properties of a pharmacologically active compound, such as poor solubility or lack of target specificity. While no specific prodrugs of this compound are reported, the general principles can be applied. A prodrug is a biologically inactive compound that is converted into an active drug in the body through metabolic processes. This approach can be used to enhance the therapeutic efficacy and reduce adverse effects. For example, in other molecular systems, a phosphoramidate-based prodrug approach has been developed for the intracellular delivery of therapeutic agents.

Emerging Research Trajectories and Future Directions for 2 Methoxymethyl 1,4 Naphthoquinone Research

Development of Novel Green Chemistry Synthetic Routes

The future synthesis of 2-Methoxymethyl-1,4-naphthoquinone and its derivatives is increasingly being guided by the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. Research is shifting away from traditional methods that may involve harsh conditions or hazardous reagents toward more elegant and eco-friendly strategies.

Key developments in this area for the broader 1,4-naphthoquinone (B94277) class, which are applicable to this compound, include:

One-Pot Syntheses: These reactions, where multiple synthetic steps are performed in a single reactor, are gaining traction. For instance, a novel one-pot synthesis for 2-aryloxy-1,4-naphthoquinone derivatives has been developed, which proceeds through a nucleophilic substitution reaction and offers reasonable yields in a single step. nih.gov This approach minimizes waste and reduces the need for purification of intermediate compounds.

Solvent-Free and Microwave-Assisted Reactions: Researchers are exploring solvent-free reaction conditions, often accelerated by microwave irradiation. An efficient one-pot synthesis of aromatic hydroxyketones using carboxylic acids as acylating agents has been reported to proceed without a solvent under microwave conditions, significantly reducing reaction times to just 1-5 minutes. researchgate.net This method is characterized by high yields, low cost, and reduced pollution. researchgate.net

Use of Milder Reagents and Catalysts: The move towards greener synthesis includes replacing harsh acids and bases with more benign alternatives. Methodologies for the nitration of naphthoquinone derivatives have been tested using nitrate (B79036) salts and oxalic acid in solvent-free conditions, providing a milder alternative to traditional nitric and sulfuric acid mixtures. mdpi.com Similarly, catalysts like CeCl₃ and FeCl₃ are being used for Michael addition reactions in ethanol (B145695) at room temperature, offering more environmentally friendly options. mdpi.com

These innovative synthetic strategies promise to make the production of this compound and its analogs more economical and sustainable, facilitating further research and development.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new bioactive compounds based on the this compound scaffold. These computational tools can analyze vast datasets to identify complex relationships between a molecule's structure and its biological activity, accelerating the development of new therapeutic agents.

Future applications in this domain include:

Predictive Modeling: ML models can be trained on existing data from 1,4-naphthoquinone derivatives to predict the biological activities of novel, untested compounds. This allows researchers to prioritize the synthesis of candidates with the highest probability of success. For example, machine learning has been successfully used to predict the self-assembly structures of molecules and the photocatalytic activity of nano-materials, demonstrating its predictive power in chemistry. rsc.org

De Novo Design: AI algorithms can design entirely new molecules based on desired properties. By providing the model with a target profile (e.g., high affinity for a specific enzyme, low toxicity), AI can generate novel this compound derivatives optimized for a particular biological function.

Unveiling Structure-Activity Relationships: Machine learning can identify subtle structural features that are critical for a compound's function. For instance, a graph-based machine learning model can predict the dynamics of atoms from their static structure, revealing the predictive power of structure in the evolution of a material's properties. rsc.org This insight can guide medicinal chemists in making more informed modifications to the lead compound.

The integration of AI and ML will significantly streamline the drug discovery pipeline, making the process of developing potent and selective modulators based on this compound faster and more cost-effective.

Unraveling Complex Biological Interaction Networks

Modern "omics" technologies—transcriptomics, proteomics, and metabolomics—are enabling an unprecedentedly deep view of how this compound and its analogs interact with biological systems. Instead of focusing on a single target, this systems-level approach aims to map the entire network of molecular changes induced by the compound.

A pivotal study on the closely related compound 2-methoxy-1,4-naphthoquinone (B1202248) (MNQ) in the fungus Penicillium digitatum highlights this trajectory. nih.gov Researchers used a combination of omics techniques to understand the compound's antifungal mechanism. The key findings revealed that MNQ treatment led to significant changes across multiple biological layers:

Transcriptome: 910 genes showed altered expression levels. nih.gov

Proteome: 297 proteins were found in different abundances. nih.gov

Metabolome: 174 metabolites were significantly changed. nih.gov

Integrative analysis of this data indicated that the compound's primary mechanism of action was the inhibition of branched-chain amino acid synthesis and disruption of the cell wall. nih.gov This detailed, multi-layered understanding goes far beyond simple enzyme inhibition assays and provides a comprehensive map of the compound's biological impact. Future research will likely apply similar omics-based strategies to elucidate the effects of this compound in various biological contexts, including human cells, to uncover its full therapeutic potential and mechanisms of action.

**Table 1: Multi-Omics Impact of 2-Methoxy-1,4-naphthoquinone on *Penicillium digitatum***

| Omics Layer | Number of Significantly Altered Molecules | Primary Affected Pathways | Reference |

|---|---|---|---|

| Transcriptome | 910 | Branched-chain amino acid synthesis, Cell wall synthesis | nih.gov |

| Proteome | 297 | Branched-chain amino acid synthesis, Cell wall synthesis | nih.gov |

| Metabolome | 174 | Branched-chain amino acid synthesis, Cell wall synthesis | nih.gov |

Applications as Biochemical Probes for Cellular Pathway Elucidation

The inherent reactivity of the 1,4-naphthoquinone core makes it an excellent scaffold for designing biochemical probes to investigate cellular processes. nih.gov These molecules can be used as tools to identify and study the function of specific proteins and pathways within a living cell.

Future research will likely leverage this compound in the following ways:

Target Identification: The electrophilic nature of the naphthoquinone ring allows it to form covalent bonds with nucleophilic residues, such as cysteine, on proteins. nih.gov This property can be exploited to "fish" for protein targets. By attaching an affinity tag or a reporter molecule to a this compound probe, researchers can isolate and identify its binding partners within the cell.

Pathway Interrogation: Quinones are known to interact with key regulatory proteins in cell signaling pathways. nih.gov For example, they can modulate the activity of protein tyrosine phosphatases and Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular stress response. nih.gov Specially designed probes based on this compound could be used to selectively perturb these pathways, allowing for a detailed study of their function and downstream effects.

Imaging Cellular Processes: By functionalizing this compound with a fluorescent group, it may be possible to create probes that light up specific cellular compartments or report on particular enzymatic activities, enabling real-time visualization of biological events.

The use of this compound as a biochemical probe offers a powerful approach to advance our fundamental understanding of cell biology.

Design of Targeted Biological Modulators

A major focus of future research will be the rational design of derivatives of this compound to create highly selective and potent biological modulators. This involves systematically modifying the core structure to enhance its interaction with a specific biological target, thereby maximizing therapeutic effects. The 1,4-naphthoquinone scaffold has already proven to be a valuable starting point for developing new antitumor agents. nih.gov

Strategies for designing targeted modulators include:

Structure-Activity Relationship (SAR) Studies: By synthesizing a library of analogs with different functional groups at various positions on the naphthoquinone ring, researchers can systematically probe how structural changes affect biological activity. For example, a study on 2-methyl-1,4-naphthoquinone derivatives found that altering the length of a side-chain at the 3-position significantly impacted their bioactivity. nih.gov A derivative with a C-14 tail showed 2.5 times higher activity in promoting carboxylated osteocalcin (B1147995) synthesis than the natural menaquinone-4. nih.gov

Target-Specific Modifications: Once a biological target is identified, the compound can be modified to improve its binding affinity and selectivity. Molecular docking and dynamics simulations can guide these modifications. nih.gov For instance, novel 2-amino-1,4-naphthoquinone hybrids were designed and shown through molecular docking to interact with the ATP binding domain of human topoisomerase IIα, a known anticancer drug target. nih.gov Another study developed naphthoimidazole salts that target the Warburg effect in cancer cells, with one derivative showing potent nanomolar activity and high selectivity for cancer cells over non-cancerous cells. nih.gov

Late-Stage Functionalization: Advanced synthetic techniques like the Sulfur(VI) Fluoride Exchange (SuFEx) click reaction can be used to quickly add new functional groups to a pre-existing molecule. mdpi.com This allows for the rapid generation of diverse compound libraries to screen for improved properties. This approach was used to convert hydroxyphenylamino-naphthoquinones into fluorosulfate (B1228806) derivatives, some of which exhibited enhanced anticancer activity. mdpi.com

Through these sophisticated design strategies, this compound can serve as a versatile scaffold for creating next-generation modulators targeting a range of diseases.

Table 2: Examples of Targeted 1,4-Naphthoquinone Derivatives

| Derivative Class | Modification Strategy | Potential Biological Target | Intended Effect | Reference |

|---|---|---|---|---|

| Naphthoimidazole Salts | Addition of imidazole (B134444) and salt formation | Kelch-like ECH-associated protein 1 (Keap1) | Disruption of glycolytic metabolism in cancer cells | nih.gov |

| 2-Amino-1,4-naphthoquinones | Addition of oxyphenyl moieties | Topoisomerase IIα | Cytotoxicity against cancer cells, induction of apoptosis | nih.gov |

| 3-Substituted-2-methyl-1,4-naphthoquinones | Variation of alkyl side-chain length | Gamma-glutamyl carboxylase | Enhanced Vitamin K activity | nih.gov |

| Aryl Fluorosulfates | SuFEx reaction on hydroxylated precursors | Not specified | Improved anticancer activity | mdpi.com |

常见问题

Q. What synthetic methodologies are most effective for preparing 2-Methoxymethyl-1,4-naphthoquinone derivatives?

- Methodological Answer : The synthesis of 2-substituted-1,4-naphthoquinones typically leverages regioselective functionalization. For methoxymethyl derivatives, nucleophilic substitution or Mannich-type reactions under mild acidic/basic conditions are common. For example, tandem multicomponent reactions involving 1,4-naphthoquinone precursors, aldehydes, and amines can introduce substituents at the 2-position . Microwave-assisted synthesis (e.g., using ammonium acetate in glacial acetic acid) improves reaction efficiency and yield for sensitive quinones . Key challenges include avoiding over-oxidation and ensuring regioselectivity.

Q. How do structural modifications at the 2-position influence the redox properties of 1,4-naphthoquinones?

- Methodological Answer : Substituents like methoxymethyl alter electron density and hydrogen-bonding capacity. Electrochemical methods (cyclic voltammetry) and DFT calculations reveal that electron-donating groups (e.g., methoxymethyl) raise the reduction potential, enhancing redox cycling activity. This impacts biological interactions, such as NAD(P)H oxidation in microbial systems . Comparative studies with 2-hydroxy- or 2-amino derivatives show that methoxymethyl groups reduce cytotoxicity while retaining antimicrobial activity .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- Spectroscopy : IR identifies carbonyl (C=O) and substituent-specific vibrations (e.g., C-O-C for methoxymethyl at ~1100 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ ~250–300 nm) confirms purity, while LC-MS tracks reaction intermediates .

- X-ray crystallography : Resolves regiochemistry and hydrogen-bonding patterns in crystalline derivatives .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activities of 2-substituted-1,4-naphthoquinones?

- Methodological Answer : Discrepancies in cytotoxicity or antimicrobial efficacy often arise from variations in assay conditions (e.g., oxygen levels, cell lines). For example, redox-active quinones like 2-Methoxymethyl derivatives may show false negatives under anaerobic conditions due to reduced ROS generation. Standardizing assays with isogenic mutant strains (e.g., E. coli lacking quinone reductases) and including positive controls (e.g., lawsone) clarifies mechanistic contributions . Meta-analysis of structure-activity relationships (SAR) across studies can identify outliers linked to substituent lipophilicity or solubility .

Q. What strategies optimize regioselective functionalization of 1,4-naphthoquinones for drug discovery?

- Methodological Answer :

- Protecting groups : Temporarily block reactive positions (e.g., 5,8-dihydroxy groups) to direct substitution to the 2-position .

- Metal catalysis : Pd-mediated cross-coupling or Cu-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise functionalization .

- Chemoenzymatic synthesis : Lipases or peroxidases achieve enantioselective modifications, critical for chiral derivatives .

Q. How do computational models enhance the design of this compound-based therapeutics?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like bacterial dihydrofolate reductase or human topoisomerases. QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps correlate substituent effects with bioactivity . DFT studies (e.g., Gaussian 09) simulate redox potentials and stability of semiquinone intermediates, guiding synthetic prioritization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。